molecular formula C22H18N4O3S B11025616 Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11025616
M. Wt: 418.5 g/mol
InChI Key: WPKCGPRECZUCFB-UHFFFAOYSA-N
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Description

Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex organic compound that features a unique combination of heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate typically involves multi-step organic reactions. The process begins with the preparation of the quinoline and pyridine derivatives, followed by their coupling with thiazole intermediates. The final step involves esterification to introduce the ethyl acetate group. Common reagents used in these reactions include acyl chlorides, amines, and thionyl chloride, under conditions such as reflux and inert atmospheres .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate is a complex heterocyclic compound that integrates multiple functional groups, including thiazole, pyridine, and quinoline moieties. This structural diversity contributes to its unique chemical properties and potential biological activities. The compound's molecular formula is C18_{18}H16_{16}N4_{4}O2_{2}S, and it features a thiazole ring that is essential for its reactivity and interaction with biological targets.

Antimicrobial Activity

Studies have indicated that derivatives of thiazole and pyridine compounds exhibit significant antimicrobial activities. This compound has been shown to interact effectively with various microbial targets, potentially inhibiting the growth of bacteria and fungi. The unique combination of the thiazole and pyridine rings enhances its ability to interact with biological targets such as enzymes and receptors involved in disease processes.

Anticancer Properties

The compound has also demonstrated anticancer activities in various biological assays. Compounds with similar structures have been investigated for their ability to inhibit kinases and proteases crucial in cancer progression. For instance, research has shown that this compound can inhibit specific cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest.

The mechanism of action for this compound likely involves interactions with enzyme active sites through hydrogen bonding and hydrophobic interactions due to its diverse functional groups. This interaction can lead to enzyme inhibition, which is critical in therapeutic applications against diseases like cancer.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes ensuring high yields and purity of the final product. These methods are essential for further biological testing.

Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various thiazole derivatives, Ethyl [2-({[2-(pyridin-4-yl)quinolin-4-y]carbonyl}amino)-1,3-thiazol-4-y]acetate was found to exhibit significant inhibition against Staphylococcus aureus with an inhibition zone of 25 ± 2.0 mm, indicating its potential as a therapeutic agent against bacterial infections.

Study 2: Anticancer Activity

A separate investigation into the anticancer properties revealed that this compound could induce apoptosis in specific cancer cell lines at concentrations as low as 10 µM. The study highlighted its potential use in developing new anticancer therapies targeting resistant cancer types.

Summary Table of Biological Activities

Activity Target Effectiveness Reference
AntimicrobialStaphylococcus aureusInhibition zone: 25 mmStudy 1
AnticancerVarious cancer cell linesInduces apoptosis at 10 µMStudy 2

Properties

Molecular Formula

C22H18N4O3S

Molecular Weight

418.5 g/mol

IUPAC Name

ethyl 2-[2-[(2-pyridin-4-ylquinoline-4-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C22H18N4O3S/c1-2-29-20(27)11-15-13-30-22(24-15)26-21(28)17-12-19(14-7-9-23-10-8-14)25-18-6-4-3-5-16(17)18/h3-10,12-13H,2,11H2,1H3,(H,24,26,28)

InChI Key

WPKCGPRECZUCFB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=NC=C4

Origin of Product

United States

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